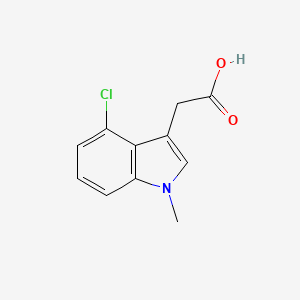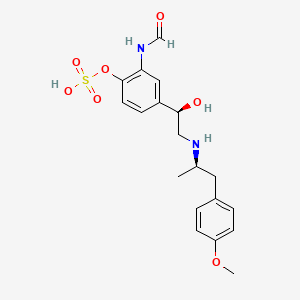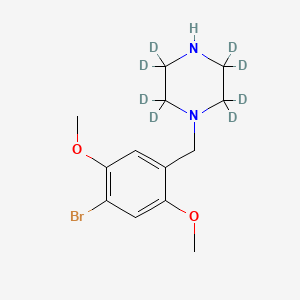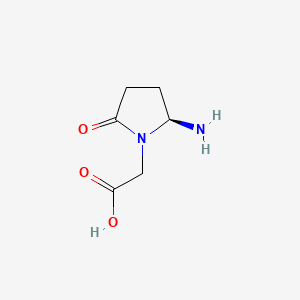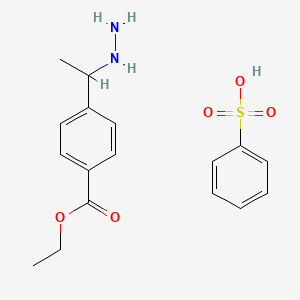
(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate” is a chemical compound with the molecular formula C15H18N2O5S . It is a compound of 4-(1-hydrazinylethyl)benzoic acid with benzenesulfonic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: O=C(O)C1=CC=C(C(NN)C)C=C1.O=S(C2=CC=CC=C2)(O)=O . This indicates the presence of a benzoic acid moiety (O=C(O)C1=CC=C(C(NN)C)C=C1) and a benzenesulfonic acid moiety (O=S(C2=CC=CC=C2)(O)=O).Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.3800 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research on new, biocompatible, degradable materials has led to the development of modified natural polymers. Among these, derivatives of hyaluronan show promise in clinical applications due to their varied biological properties. These materials are obtained through chemical modification of hyaluronan, involving partial or total esterification of its carboxyl groups, producing ethyl and benzyl hyaluronan esters. The properties of these materials, including biocompatibility and their impact on cell adhesion, highlight the potential of exploring other derivatives for various applications (Campoccia et al., 1998).
1-Methylcyclopropene (1-MCP) on Fruits and Vegetables
The inhibitor of ethylene perception, 1-MCP, has been extensively studied for its effects on the ripening and senescence of fruits and vegetables. Its application in the apple industry and potential for other products demonstrates the commercial and scientific interest in modifying natural processes to improve product quality. The diverse responses of various fruits to 1-MCP, including apples, avocados, and bananas, illustrate the range of possible applications for chemical treatments in agricultural products (Watkins, 2006).
Preservatives: Sodium Benzoate and Potassium Sorbate
Sodium benzoate and potassium sorbate are valuable preservatives for food and beverages, despite safety concerns. Benzoate can react with ascorbic acid in drinks to produce benzene, a carcinogen. Though generally considered safe, the clinical administration of sodium benzoate has shown benefits for patients with urea cycle disorders and potential advantages in treating multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. This highlights the complexity of evaluating the safety and clinical applications of chemical compounds (Piper & Piper, 2017).
Properties
IUPAC Name |
benzenesulfonic acid;ethyl 4-[(1S)-1-hydrazinylethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKELBFSJSQMTLO-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@H](C)NN.C1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
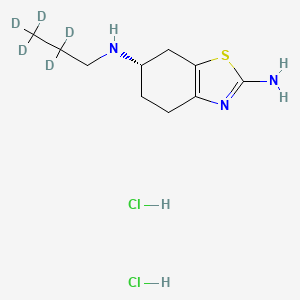
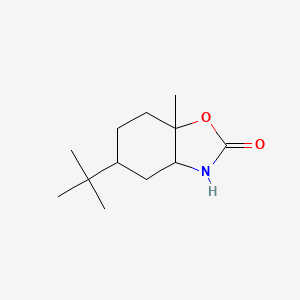
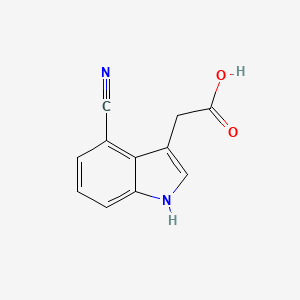
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)
